(S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate

CAS No.: 869377-95-7

Cat. No.: VC2220121

Molecular Formula: C18H28N2O2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869377-95-7 |

|---|---|

| Molecular Formula | C18H28N2O2 |

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | tert-butyl N-[(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]carbamate |

| Standard InChI | InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-16(14-20-11-7-8-12-20)13-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,19,21)/t16-/m0/s1 |

| Standard InChI Key | NJRGYCDUVGHODP-INIZCTEOSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN2CCCC2 |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2CCCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2CCCC2 |

Introduction

Chemical Identity and Properties

Basic Information and Nomenclature

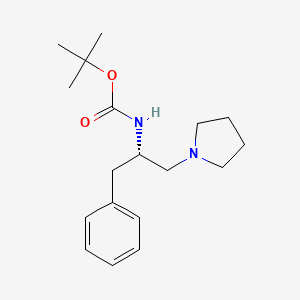

(S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate belongs to the carbamate class of organic compounds. The systematic IUPAC name for this compound is tert-butyl N-[(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]carbamate, which explicitly describes its structural components and stereochemistry. The compound is uniquely identified by its CAS Registry Number 869377-95-7, which serves as its international identification code in chemical databases and literature .

The compound's identification data is comprehensively summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 869377-95-7 |

| IUPAC Name | tert-butyl N-[(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]carbamate |

| Molecular Formula | C18H28N2O2 |

| Molecular Weight | 304.4 g/mol |

| InChIKey | NJRGYCDUVGHODP-INIZCTEOSA-N |

Structural Characteristics

The molecular structure of (S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate features several distinct functional groups arranged in a specific spatial configuration. The compound contains a tert-butyloxycarbonyl (Boc) protecting group attached to an amine, forming the carbamate functionality that is central to its chemical identity. This carbamate group is connected to a chiral carbon center with the (S) absolute configuration, which bears three substituents: a phenyl-containing alkyl group, a hydrogen atom, and a pyrrolidinyl-alkyl chain.

The presence of the phenyl ring contributes to the compound's hydrophobic character, while the pyrrolidine moiety introduces a basic nitrogen atom that can participate in hydrogen bonding interactions and may influence the compound's solubility and pharmacokinetic properties. The tert-butyl group of the carbamate functionality serves as a protecting group for the amine and can be selectively cleaved under acidic conditions, making this compound potentially useful in multi-step organic syntheses.

Stereochemistry and Structural Analysis

Stereochemical Configuration

The (S) designation in the compound's name refers to the absolute configuration at the chiral carbon center, determined according to the Cahn-Ingold-Prelog priority rules. This stereocenter is crucial for the compound's biological activity and chemical behavior, as different stereoisomers of the same compound often exhibit significantly different properties in biological systems. The specific spatial arrangement of atoms around this chiral center gives the molecule its unique three-dimensional shape, which can be critical for molecular recognition processes such as enzyme binding or receptor interactions.

Molecular Representation

Various representations of the compound's structure are available through chemical notation systems. The canonical SMILES notation for (S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate is CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2CCCC2, while the isomeric SMILES, which captures stereochemical information, is CC(C)(C)OC(=O)NC@@HCN2CCCC2. These notations serve as computer-readable descriptions of the compound's structure and are widely used in chemical databases and computational chemistry applications.

The Standard InChI, another representation system, provides a more detailed description of the compound's structure: InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-16(14-20-11-7-8-12-20)13-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,19,21)/t16-/m0/s1.

Synthesis and Reactivity

Chemical Reactivity

The reactivity of (S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate is primarily governed by its functional groups. The carbamate group can undergo hydrolysis under both acidic and basic conditions, with acidic conditions typically employed for selective removal of the tert-butyl group (Boc deprotection). The pyrrolidine nitrogen functions as a nucleophile and can participate in various alkylation and acylation reactions.

The compound's chiral center is prone to racemization under certain conditions, particularly those involving base-catalyzed enolization or other mechanisms that allow for proton abstraction at the α-carbon. This potential for racemization must be considered when planning reactions involving this compound, especially in the context of maintaining stereochemical integrity for pharmaceutical applications.

Applications in Research and Development

Research Applications

As a chiral building block, (S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate may serve as an intermediate in the synthesis of more complex molecules with potential biological activities. The compound's Boc protection strategy allows for selective deprotection and further functionalization of the amine group, making it valuable in multi-step synthetic routes.

In structure-activity relationship (SAR) studies, variations of this compound could be synthesized by modifying the phenyl ring, altering the size of the pyrrolidine ring, or replacing the tert-butyl group with other alkyl substituents. Such modifications would help researchers understand the importance of each structural element to the compound's activity and guide the development of optimized analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume